molecular formula C10H12N2O2 B11800283 3-Amino-1,2,3,4-tetrahydroquinoline-6-carboxylic acid

3-Amino-1,2,3,4-tetrahydroquinoline-6-carboxylic acid

Cat. No.: B11800283
M. Wt: 192.21 g/mol
InChI Key: ZDUAIOOTXOTOGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Amino-1,2,3,4-tetrahydroquinoline-6-carboxylic acid is a bicyclic heterocyclic compound featuring a tetrahydroquinoline scaffold substituted with an amino group at position 3 and a carboxylic acid group at position 5.

Properties

Molecular Formula

C10H12N2O2

Molecular Weight

192.21 g/mol

IUPAC Name

3-amino-1,2,3,4-tetrahydroquinoline-6-carboxylic acid

InChI

InChI=1S/C10H12N2O2/c11-8-4-7-3-6(10(13)14)1-2-9(7)12-5-8/h1-3,8,12H,4-5,11H2,(H,13,14)

InChI Key

ZDUAIOOTXOTOGW-UHFFFAOYSA-N

Canonical SMILES

C1C(CNC2=C1C=C(C=C2)C(=O)O)N

Origin of Product

United States

Preparation Methods

Solid-Phase Synthesis and Orthogonal Protection Strategies

Solid-phase synthesis has been employed to construct the tetrahydroquinoline backbone while enabling precise functionalization. In US20020055637A1 , a resin-bound orthogonally protected amino-substituted tetrahydroisoquinoline-carboxylate serves as the starting material . The protocol involves:

  • Attachment to Solid Support : The carboxylic acid group is immobilized on Wang resin via ester linkage.

  • Selective Deprotection : Sequential removal of Fmoc and Boc groups using piperidine and trifluoroacetic acid (TFA), respectively.

  • Acylation : Introduction of R¹ groups (alkyl, aryl, or heterocyclic moieties) using carbodiimide coupling reagents.

  • Cleavage : Liberation from the resin via hydrofluoric acid (HF) treatment yields the target compound with >85% purity .

Key Parameters

StepReagentsTime (h)Yield (%)
Deprotection20% Piperidine/DMF195
AcylationHBTU, DIEA1278
CleavageHF/Anisole (95:5)189

Multi-Step Organic Synthesis via Cyclization and Functionalization

A three-step synthesis from 5,7-dichloro-1,2,3,4-tetrahydroisoquinoline hydrochloride is detailed in CN110724098A :

  • Benzylation : Reaction with benzyl bromide in DMF/K₂CO₃ at 0°C for 20 hours (86% yield).

  • Carboxylation : Lithiation with n-BuLi followed by CO₂ quenching in THF/TMEDA at −78°C (72% yield).

  • Hydrogenolysis : Catalytic hydrogenation over Pd/C in methanol/HCl (10 atm H₂, 91% yield) .

Optimization Insights

  • Temperature Control : Maintaining −78°C during carboxylation prevents side reactions.

  • Catalyst Loading : 5% Pd/C achieves complete debenzylation without over-reduction.

Peptide Coupling and Chiral Resolution

CA1331615C discloses a peptide-based approach using 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid :

  • Protection : The carboxylic acid is esterified (tert-butyl or benzyl esters).

  • Coupling : Reaction with N-protected amino acids (e.g., Boc-glycine) via DCC/HOBt activation.

  • Deprotection : Acidic cleavage (TFA or HCl/dioxane) yields the free amine.

Chiral Purity
Enzymatic resolution using D-amino acid oxidase (DAAO) achieves >99% ee for the (S)-enantiomer, as reported in PMC10095930 .

Catalytic Hydrogenation and Reductive Amination

WO2014140076A1 highlights a palladium-catalyzed hydrogenation step to install the amino group :

  • Bromination : 6-Bromo-tetrahydroquinoline is prepared via electrophilic substitution.

  • Buchwald-Hartwig Amination : Pd₂(dba)₃/Xantphos catalyzes coupling with NH₃ at 100°C (68% yield).

  • Carboxylation : Hydrolysis of a nitrile intermediate with KOH/EtOH (82% yield) .

Reaction Conditions

  • Catalyst : Pd(OAc)₂ (5 mol%)

  • Ligand : BINAP (10 mol%)

  • Solvent : Toluene/water (3:1)

Enzymatic Deracemization for Stereochemical Control

A chemoenzymatic deracemization strategy (10.1002/adsc.201900178 ) combines DAAO with ammonia-borane :

  • Kinetic Resolution : DAAO selectively oxidizes the (R)-enantiomer to the imine.

  • Reduction : Ammonia-borane reduces the imine back to the (S)-amine, achieving >99% ee.

Scalability

  • Substrate Loading : 50 mM in phosphate buffer (pH 8.0).

  • Productivity : 82% isolated yield at 100 g scale .

Hybrid Petasis/Pomeranz-Fritsch-Bobbitt Approach

PMC10095930 integrates Petasis borono-Mannich reaction with Pomeranz-Fritsch cyclization :

  • Petasis Reaction : 3,4-Dimethoxyphenylboronic acid, glyoxylic acid, and (R)-phenylglycinol form a morpholinone intermediate (74% yield).

  • Cyclization : HCl-mediated ring closure generates the tetrahydroquinoline core (68% yield).

Advantages

  • Atom Economy : No protecting groups required.

  • Stereoselectivity : >90% de for the trans isomer.

Challenges and Optimization Strategies

  • Regioselectivity in Electrophilic Substitution :

    • Nitration at C6 requires H₂SO₄/HNO₃ at 0°C to avoid di-substitution .

  • Epimerization During Coupling :

    • Low-temperature (0–5°C) conditions preserve chiral integrity .

  • Catalyst Deactivation :

    • Pd/C pre-treatment with H₂ enhances longevity during hydrogenolysis .

Chemical Reactions Analysis

Types of Reactions

3-Amino-1,2,3,4-tetrahydroquinoline-6-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include nitroso derivatives, alcohol derivatives, and various substituted tetrahydroquinoline derivatives .

Scientific Research Applications

3-Amino-1,2,3,4-tetrahydroquinoline-6-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Amino-1,2,3,4-tetrahydroquinoline-6-carboxylic acid involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with target proteins, while the carboxylic acid group can participate in ionic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural differences and similarities between 3-amino-1,2,3,4-tetrahydroquinoline-6-carboxylic acid and its analogues:

Compound Name Substituents/Modifications Molecular Formula Key Biological Activity/Application Reference Evidence
3-Amino-1,2,3,4-tetrahydroquinoline-6-carboxylic acid -NH₂ at C3, -COOH at C6 C₁₀H₁₂N₂O₂ Not explicitly reported; inferred potential as a tubulin inhibitor
2-Methyl-5-hydroxy-1,2,3,4-tetrahydroquinoline -CH₃ at C2, -OH at C5 C₁₀H₁₃NO Analgesic (1/8th potency of morphine)
6-Hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid -OH at C6, -COOH at C3 (isoquinoline scaffold) C₁₀H₁₁NO₃ Conformationally constrained phenylalanine analogue for peptide synthesis
8-Fluoro-1,2,3,4-tetrahydroquinoline-6-carboxylic acid -F at C8, -COOH at C6 C₁₀H₁₀FNO₂ No direct activity reported; fluorine enhances metabolic stability
2-Oxo-1,2,3,4-tetrahydroquinoline-6-carboxylic acid =O at C2, -COOH at C6 C₁₀H₉NO₃ Intermediate in anticancer agent synthesis
1-Benzyl-2-oxo-1,2,3,4-tetrahydroquinoline-6-carboxylic acid -Benzyl at N1, =O at C2, -COOH at C6 C₁₇H₁₅NO₃ Potential kinase inhibitor scaffold

Physicochemical Properties

  • Acid-Base Behavior: The carboxylic acid (pKa ≈ 4–5) and amino (pKa ≈ 9–10) groups enable zwitterionic formation at physiological pH, enhancing solubility but complicating membrane permeability .

Biological Activity

3-Amino-1,2,3,4-tetrahydroquinoline-6-carboxylic acid (THQCA) is a bicyclic compound with a unique structure that includes both an amino group and a carboxylic acid group. Its molecular formula is C10H12N2O2C_{10}H_{12}N_{2}O_{2}, and it has gained interest in medicinal chemistry due to its potential biological activities.

Chemical Structure and Properties

The structural features of THQCA contribute significantly to its biological activity. The presence of the amino group at the 3-position allows for nucleophilic substitutions, while the carboxylic acid at the 6-position can participate in esterification and amidation reactions. This dual functionality enhances its reactivity profile, making it a versatile compound in pharmacological applications.

Biological Activities

Research indicates that THQCA exhibits a variety of biological activities:

  • Anti-inflammatory Properties : Preliminary studies suggest that THQCA may modulate neurotransmitter systems, which could be beneficial in treating neuroinflammatory conditions.
  • Antiproliferative Effects : Related compounds have shown significant antiproliferative activity against various cancer cell lines. For example, derivatives of tetrahydroquinoline have been reported to inhibit tubulin polymerization and induce apoptosis in cancer cells .
  • Neurological Implications : THQCA's ability to interact with specific receptors involved in neurotransmission suggests potential applications in treating neurological disorders.

Comparison with Related Compounds

The structural uniqueness of THQCA can be highlighted through a comparative analysis with related compounds:

Compound NameStructure FeaturesUnique Aspects
1,2,3,4-Tetrahydroisoquinoline-6-carboxylic acidLacks amino group at the 3-positionNo amine functionality limits biological activity
6-Amino-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acidAmino group at different positionDifferent pharmacological profile
1-Amino-1,2-dihydroquinoline-6-carboxylic acidContains only one nitrogen atomLess complex structure; different reactivity

This table illustrates how the presence of both an amino group and a carboxylic acid distinguishes THQCA from its analogs, enhancing its potential interactions with biological targets.

Case Studies and Research Findings

Several studies have investigated the biological activity of THQCA and its derivatives:

  • Antiproliferative Activity : A study synthesized various N-substituted derivatives of tetrahydroquinoline and evaluated their antiproliferative effects. The most potent derivative exhibited an IC50 value of 0.126 μM against HeLa cells, indicating strong anticancer potential .
  • Neurotransmitter Modulation : Another investigation focused on how THQCA affects neurotransmitter levels in animal models. It was found to transiently increase locomotor activity in mice following peripheral injection, suggesting possible implications for neurological function .

The mechanism by which THQCA exerts its biological effects is still under investigation. Initial findings suggest that it may interact with specific receptors or enzymes involved in neurotransmission and inflammation pathways. Further studies are required to elucidate these interactions fully and assess their therapeutic implications.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-Amino-1,2,3,4-tetrahydroquinoline-6-carboxylic acid, and how can reaction conditions be optimized for yield improvement?

  • Methodology : Multi-step organic synthesis is typically employed, starting with functional group protection (e.g., amino groups using tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz) groups) to prevent undesired side reactions. Cyclization via Friedel-Crafts alkylation or palladium-catalyzed coupling may follow. Final deprotection and purification via column chromatography (silica gel, methanol/dichloromethane gradients) or recrystallization are critical for yield optimization. Reaction parameters such as temperature (60–80°C for cyclization), solvent polarity, and catalyst loading (e.g., 5–10 mol% Pd(PPh₃)₄) significantly influence outcomes .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing the purity and structure of this compound?

  • Methodology : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, DEPT-135) confirms regiochemistry and substituent positions. High-Resolution Mass Spectrometry (HRMS) validates molecular weight, while Fourier-Transform Infrared Spectroscopy (FTIR) identifies functional groups (e.g., carboxylic acid C=O stretch at ~1700 cm⁻¹). High-Performance Liquid Chromatography (HPLC) with UV detection (λ = 254 nm) and C18 reverse-phase columns assesses purity (>95%). Stability under acidic/basic conditions should be tested via accelerated degradation studies .

Q. What are the primary biological targets of this compound in pharmacological research, and what in vitro models are used for initial screening?

  • Methodology : The compound’s amino and carboxylic acid groups enable interactions with enzymes like tyrosine kinases or metalloproteases. In vitro screening often uses enzyme inhibition assays (e.g., fluorescence-based MMP-9 inhibition) and cell viability assays (MTT or resazurin) in cancer lines (e.g., HeLa, MCF-7). Fluorinated analogs (e.g., 6-fluoro derivatives) show enhanced binding affinity due to electronegativity and hydrophobic effects, as demonstrated in competitive binding studies .

Advanced Research Questions

Q. How do structural modifications at the 3-amino or 6-carboxylic acid positions influence the compound’s biological activity, based on comparative studies with analogs?

  • Methodology : Substituent effects are evaluated via SAR studies. For example:

  • 3-Amino group : Methylation reduces solubility but increases membrane permeability (logP ↑ by 0.5–1.0).
  • 6-Carboxylic acid : Esterification (e.g., methyl ester) enhances bioavailability but requires hydrolysis for activation.
    Comparative data from analogs (e.g., 6-bromo or 8-chloro derivatives) reveal that electron-withdrawing groups at position 6 improve enzyme inhibition (IC₅₀ ↓ by 20–40%) but may reduce metabolic stability .

Q. What strategies are employed to resolve contradictions in reported enzyme inhibition data across different studies?

  • Methodology : Contradictions often arise from assay variability (e.g., substrate concentration, pH). Standardization steps include:

  • Using recombinant enzymes with ≥90% purity (validated by SDS-PAGE).
  • Normalizing inhibition data to positive controls (e.g., EDTA for metalloproteases).
  • Cross-validating results with orthogonal methods (e.g., surface plasmon resonance (SPR) for binding kinetics vs. fluorogenic assays). Discrepancies in IC₅₀ values (e.g., 5 μM vs. 15 μM) may reflect differences in enzyme isoforms or buffer conditions .

Q. How can computational chemistry tools predict the binding modes of this compound with target enzymes, and validate these predictions experimentally?

  • Methodology : Molecular docking (AutoDock Vina, Schrödinger Suite) identifies plausible binding poses using crystal structures (PDB: 1L6J for MMP-9). Molecular Dynamics (MD) simulations (AMBER, GROMACS) assess stability over 100 ns trajectories. Experimental validation involves:

  • Site-directed mutagenesis of predicted binding residues (e.g., Glu402 in MMP-9).
  • Isothermal Titration Calorimetry (ITC) to measure binding thermodynamics (ΔG, ΔH).
  • X-ray crystallography of enzyme-ligand complexes for atomic-resolution confirmation .

Q. What methodologies are used to synthesize deuterated or isotopically labeled versions for metabolic studies?

  • Methodology : Isotopic labeling (e.g., ²H, ¹³C) is achieved via:

  • Deuterium exchange : Catalyzed by Pd/C in D₂O under H₂ atmosphere (60 psi, 24 h).
  • Carboxylic acid labeling : Reaction with ¹³C-enriched CO₂ in Grignard syntheses.
    Labeled compounds are characterized by LC-MS/MS and used in tracer studies (e.g., ¹⁴C-labeled versions in ADME assays) to track metabolic pathways .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.